5-methyl-4-nitrobenzo[c][1,2,5]thiadiazole
Overview
Description
5-methyl-4-nitrobenzo[c][1,2,5]thiadiazole is a complex organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a hydroxy(oxido)amino group and a methyl group attached to a benzothiadiazole ring. Benzothiadiazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the oxidation of the corresponding amine using hydrogen peroxide or other oxidizing agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes nitration, reduction, and subsequent oxidation steps to introduce the desired functional groups. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-nitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be further oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the hydroxy(oxido)amino group can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiadiazole derivatives.
Scientific Research Applications
5-methyl-4-nitrobenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-methyl-4-nitrobenzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. The hydroxy(oxido)amino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzothiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyisoleucine: Known for its potential in treating type 2 diabetes mellitus.
Aminosalicylic acid: Used in the treatment of tuberculosis.
Uniqueness
5-methyl-4-nitrobenzo[c][1,2,5]thiadiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-methyl-4-nitro-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c1-4-2-3-5-6(9-13-8-5)7(4)10(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOABKKWZUJQDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185415 | |
Record name | 4-(Hydroxy(oxido)amino)-5-methyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3152-87-2 | |
Record name | 5-Methyl-4-nitro-2,1,3-benzothiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003152872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC202573 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Hydroxy(oxido)amino)-5-methyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-4-nitro-2,1,3-Benzothiadiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2L27VW6DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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